Superior 5-HT2C Agonist Potency of the (S)-Enantiomer Compared to the Racemate
The (S)-enantiomer of 1-(3,5-difluorophenyl)propan-1-amine demonstrates significantly higher potency as a 5-HT2C receptor agonist compared to the racemic mixture. In a standardized cell-based assay, the (S)-enantiomer achieved an EC50 of 4.70 nM, while the racemic mixture (1:1 R/S) exhibited an EC50 of 10 nM. This data indicates that the (R)-enantiomer is less active, and its presence in the racemate dilutes the overall potency [1]. This difference is critical for researchers developing selective serotonergic agents.
| Evidence Dimension | Agonist activity (EC50) at human 5-HT2C receptor |
|---|---|
| Target Compound Data | EC50 = 4.70 nM |
| Comparator Or Baseline | 1-(3,5-Difluorophenyl)propan-1-amine racemate: EC50 = 10 nM |
| Quantified Difference | 2.13-fold higher potency for the (S)-enantiomer |
| Conditions | Agonist activity at human 5-HT2C INI receptor expressed in HEK293 cells assessed as induction of β-arrestin-2 recruitment incubated for 20 h [1]. |
Why This Matters
This quantification enables informed procurement of the correct enantiomeric form for assays where maximizing target engagement at the 5-HT2C receptor is the primary experimental goal.
- [1] BindingDB. (n.d.). BDBM50428891 (CHEMBL2331803). Affinity Data for (S)-1-(3,5-Difluorophenyl)propan-1-amine and Racemate. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50428891. View Source
